molecular formula C11H8BrFO3 B14900078 Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate

Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate

Cat. No.: B14900078
M. Wt: 287.08 g/mol
InChI Key: OQKPKQLQGOUDDW-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine substituents on the benzofuran ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Lithium Aluminum Hydride: Used for reduction reactions.

    Acidic or Basic Conditions: Used for hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the substituents introduced.

    Oxidation Products: Such as carboxylic acids.

    Reduction Products: Such as alcohols.

Scientific Research Applications

Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the benzofuran ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8BrFO3

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 6-bromo-4-fluoro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H8BrFO3/c1-2-15-11(14)10-5-7-8(13)3-6(12)4-9(7)16-10/h3-5H,2H2,1H3

InChI Key

OQKPKQLQGOUDDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=C(C=C2F)Br

Origin of Product

United States

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